![molecular formula C6H6O2S B2561524 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid CAS No. 856656-74-1](/img/structure/B2561524.png)

2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

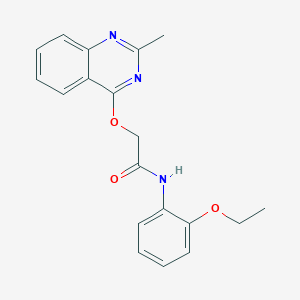

The molecule contains a total of 16 bonds. There are 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .Physical and Chemical Properties Analysis

The molecular weight of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid is 142.17. It contains a total of 15 atoms, including 6 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用

Chemical Transformations and Synthesis

Thermal Rearrangement

The thermal rearrangement of derivatives of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid leads to unexpected products. For instance, the rearrangement of 1,3-dichloro-6-ethoxycarbonyl-2-thiabicyclo[3.1.0]hex-3-ene results in ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate (Gillespie et al., 1981).

Synthesis of Azaheterocycles

Copper-mediated oxidative transformation techniques using related structures, like N-allyl enamine carboxylates, have been employed to synthesize 3-azabicyclo[3.1.0]hex-2-enes. This process is significant for the synthesis of highly substituted pyridines (Toh et al., 2014).

Buffer-Mediated Rearrangement

The semi-two-phase monohydrolysis reaction of meso diesters has been applied to symmetric dialkyl 5,6-epoxybicyclo[2.2.1]hept-2-ene-2,3-dicarboxylates, leading to racemic 6-formyl-1-alkoxycarbonylbicyclo[3.1.0]hex-2-ene-2-carboxylic acids. This demonstrates an efficient application of buffer-mediated rearrangement (Niwayama, 2000).

NMR Spectroscopy Studies

Detailed NMR spectroscopy studies have been conducted on 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes, including derivatives of this compound, revealing insights into substituent-induced chemical shifts and mutual repolarization effects in these compounds (Hann et al., 1980).

Medicinal Chemistry Applications

Synthesis of Amino Acid Derivatives

Chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives have been synthesized, which are valuable building blocks in medicinal chemistry. These compounds are synthesized via stereo- and regioselective allylic amination (Stadler, 2015).

Metabotropic Glutamate Receptor Activity

S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate have been studied for their activity on metabotropic glutamate receptors. These compounds demonstrate potential as nonclassical antipsychotic agents (Monn et al., 2007).

特性

IUPAC Name |

2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-6(8)4-3-1-2-9-5(3)4/h1-5H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJGUMOABUROBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2C1C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)

![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2561451.png)

![1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561454.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one](/img/structure/B2561458.png)

![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2561463.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one](/img/structure/B2561464.png)